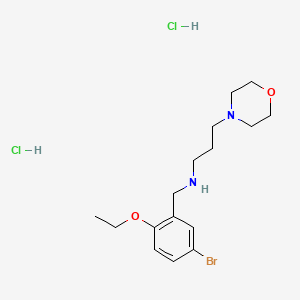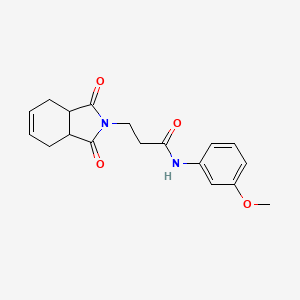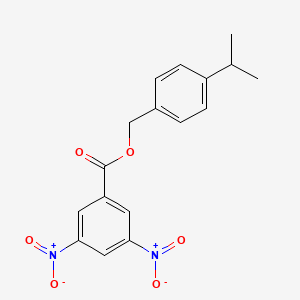![molecular formula C16H26N4O2 B5488020 N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea](/img/structure/B5488020.png)
N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as Sunitinib and is used as an anti-cancer drug.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea involves the inhibition of various receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells. This compound binds to the ATP-binding site of these receptors and prevents the activation of downstream signaling pathways that promote cell growth and survival. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces tumor angiogenesis. This compound also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea in lab experiments include its multitargeted activity, which makes it effective against various types of cancer, and its ability to inhibit angiogenesis. However, this compound has some limitations, such as its potential toxicity and the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for the research on N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea. One direction is to investigate its potential use in combination with other drugs to enhance its efficacy and reduce toxicity. Another direction is to explore its use in the treatment of other diseases, such as Alzheimer's disease and psoriasis. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea involves the reaction of 6-methyl-2-nitroaniline with sec-butyl isocyanate in the presence of a catalyst, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon. The resulting compound is then treated with isopropyl isocyanate to obtain the final product.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-N''-(2-{[(isopropylamino)carbonyl]amino}-6-methylphenyl)urea has been extensively studied for its potential applications in the treatment of cancer, particularly renal cell carcinoma, gastrointestinal stromal tumor, and pancreatic neuroendocrine tumors. It is a multitargeted receptor tyrosine kinase inhibitor that targets various receptors, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, psoriasis, and multiple sclerosis.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-6-12(5)18-16(22)20-14-11(4)8-7-9-13(14)19-15(21)17-10(2)3/h7-10,12H,6H2,1-5H3,(H2,17,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMKXPSYLPGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(C=CC=C1NC(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)


![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5487994.png)

![[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5488028.png)
